N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide
Description
N’~3~-[(2-CHLORO-6-FLUOROPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a chlorofluorophenyl group and a carbohydrazide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Properties
Molecular Formula |
C19H15ClFN3O |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H15ClFN3O/c1-11-5-3-6-13-9-14(12(2)23-18(11)13)19(25)24-22-10-15-16(20)7-4-8-17(15)21/h3-10H,1-2H3,(H,24,25)/b22-10+ |
InChI Key |
PMYZQXBCFLULAZ-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(2-CHLORO-6-FLUOROPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chloro-6-fluorobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be synthesized by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(2-CHLORO-6-FLUOROPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~3~-[(2-CHLORO-6-FLUOROPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with specific enzymes involved in cell signaling pathways, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Fluoroquinolones: A class of antibiotics with a quinoline core structure.
Uniqueness
N’~3~-[(2-CHLORO-6-FLUOROPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE is unique due to the presence of both chlorofluorophenyl and carbohydrazide groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
